5-(Difluoromethoxy)-2-fluorobenzoic acid
Overview
Description
Compounds like “5-(Difluoromethoxy)-2-fluorobenzoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring (a hexagonal ring of six carbon atoms) and one or more functional groups - in this case, a carboxylic acid group (-COOH), a fluorine atom, and a difluoromethoxy group (-OCHF2) .
Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The carboxylic acid group is typically reactive and can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined experimentally .Scientific Research Applications
Synthesis and Characterization
- Fluoroform, a non-ozone-depleting and nontoxic gas, can be utilized as a difluorocarbene source for converting phenols to difluoromethoxy derivatives, demonstrating a process relevant to the synthesis of compounds like 5-(Difluoromethoxy)-2-fluorobenzoic acid (Thomoson & Dolbier, 2013).
Vibrational Spectroscopy
- Vibrational spectroscopic studies, including FT-IR spectrum analysis and ab initio calculations, have been conducted on related fluorobenzoic acid compounds, which is essential for understanding the properties of this compound (Mary et al., 2008).
Biodegradation Studies
- Research on the biodegradation of fluorobenzoates by microorganisms, specifically Sphingomonas sp., provides insights into the environmental fate and breakdown mechanisms of similar compounds like this compound (Boersma et al., 2004).
Polymer Chemistry
- The compound has been used in the synthesis of carboxylated poly(ether sulfone)s, demonstrating its potential application in the field of polymer chemistry (Weisse, Keul, & Höcker, 2001).
Nuclear Medicine
- In the realm of nuclear medicine, analogs of this compound have been used to study brain uptake of acid metabolites in positron emission tomography (PET) imaging, indicating its potential use in medical imaging and diagnostics (Carson et al., 2003).
Metal-Organic Frameworks
- The use of fluorobenzoic acid as a modulator in the synthesis of metal-organic frameworks (MOFs) highlights its role in the development of advanced materials (Vizuet et al., 2021).
Continuous Flow Synthesis
- The compound's derivatives have been synthesized in continuous microflow processes, showing its importance in improving pharmaceutical and material science production efficiencies (Deng et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(difluoromethoxy)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBLBSRRDVNQSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-11-5 | |
Record name | 5-(difluoromethoxy)-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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